molecular formula C22H15N3O6 B12271589 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B12271589
M. Wt: 417.4 g/mol
InChI Key: GFEWIXBOHLVERY-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one involves multiple steps. One common synthetic route includes the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives .

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways involved in disease processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one include other coumarin derivatives such as esculetin and ferulic acid. These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of coumarin and triazole moieties, which may confer distinct biological properties and potential therapeutic applications .

Properties

Molecular Formula

C22H15N3O6

Molecular Weight

417.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(1-methyltriazol-4-yl)methyl]chromen-2-one

InChI

InChI=1S/C22H15N3O6/c1-25-10-13(23-24-25)16(17-19(26)11-6-2-4-8-14(11)30-21(17)28)18-20(27)12-7-3-5-9-15(12)31-22(18)29/h2-10,16,26-27H,1H3

InChI Key

GFEWIXBOHLVERY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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